

Lucifer Yellow CH Ammonium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lucifer yellow CH ammonium

Cat. No.: B15554301

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This technical guide provides an in-depth overview of **Lucifer Yellow CH ammonium** salt, a versatile fluorescent dye widely utilized by researchers, scientists, and drug development professionals. This document details the physicochemical properties, experimental applications, and detailed protocols for the effective use of this valuable research tool.

Physicochemical Properties

Lucifer Yellow CH, in its ammonium salt form, is a highly fluorescent, polar tracer. Its distinct characteristics make it an invaluable tool for a variety of biological applications. The key quantitative data for this compound are summarized below.

Property	Value	Reference
Molecular Weight	479.45 g/mol	[1][2][3]
Chemical Formula	C ₁₃ H ₁₇ N ₇ O ₉ S ₂	[1][3]
Excitation Maximum (λ _{ex})	428 - 430 nm	[4][5][6][7]
Emission Maximum (λ _{em})	535 - 544 nm	[4][5][6][7]

Core Applications in Research

Lucifer Yellow CH is a membrane-impermeant dye that can be introduced into cells via microinjection, electroporation, or scrape loading. Its primary applications include:

- **Neuronal Tracing:** The dye's intense fluorescence allows for the detailed visualization of neuronal morphology, including dendritic and axonal arborizations.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Gap Junction Analysis:** As a small, hydrophilic molecule, Lucifer Yellow can pass through gap junctions, making it an excellent tool for studying intercellular communication.
- **Cell Permeability Assays:** The dye is commonly used to assess the integrity of cell monolayers, such as in models of the blood-brain barrier.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocol: Paracellular Permeability Assay

This protocol details the use of Lucifer Yellow CH to assess the integrity of a Caco-2 cell monolayer, a common in vitro model for the intestinal barrier.

3.1 Materials

- **Lucifer Yellow CH ammonium salt**
- Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+} , buffered with 10 mM HEPES (pH 7.4)
- Fluorescence plate reader

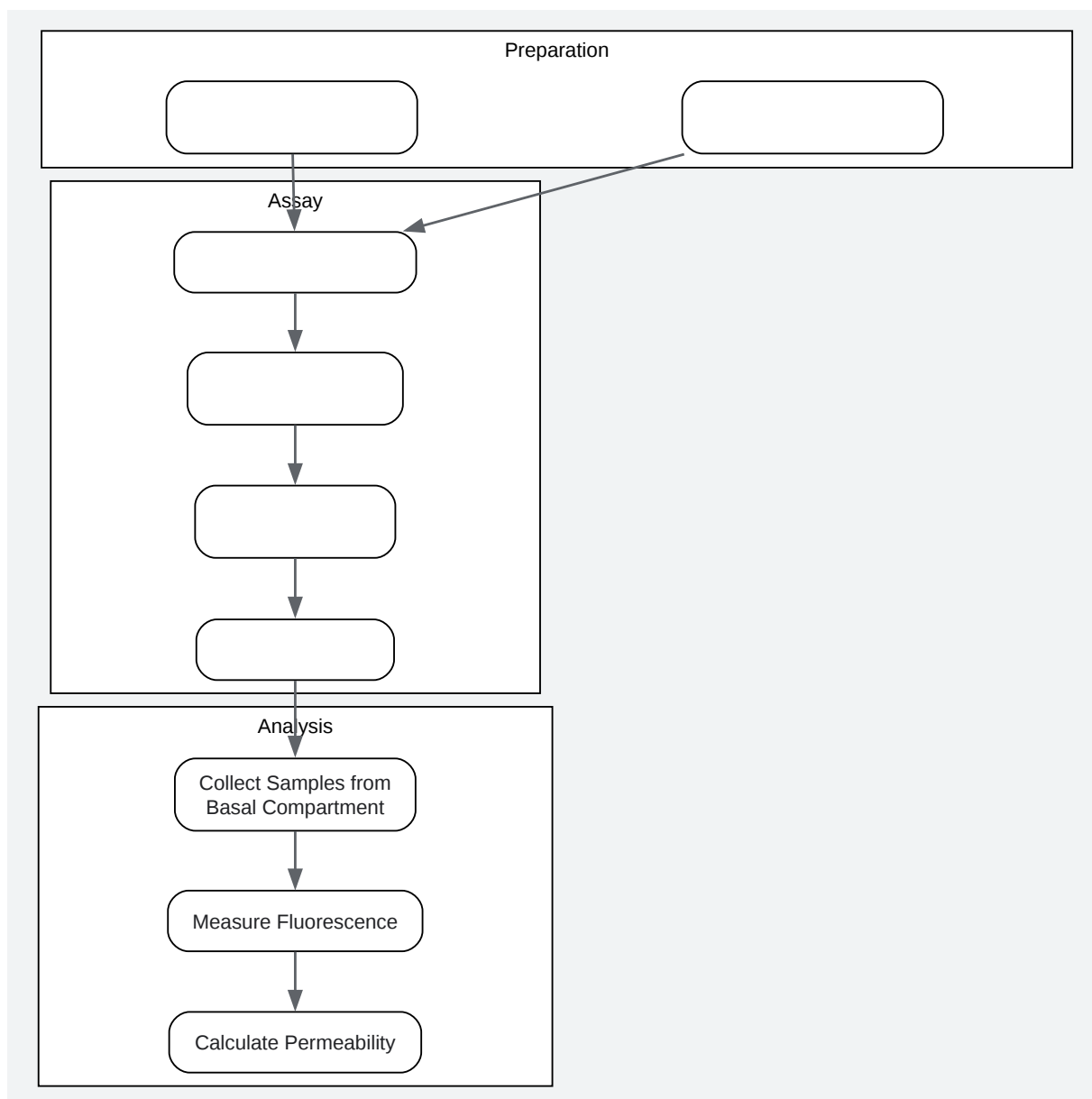
3.2 Procedure

- **Prepare Lucifer Yellow Stock Solution:** Dissolve Lucifer Yellow CH in transport buffer to a final concentration of 1 mg/mL.
- **Cell Monolayer Preparation:** Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

- Assay Initiation: a. Gently wash the apical and basal compartments of the cell monolayer with pre-warmed transport buffer. b. Add the Lucifer Yellow working solution (typically 100 μ M) to the apical compartment.[\[13\]](#) c. Add fresh transport buffer to the basal compartment.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours, protected from light.[\[13\]](#)
- Sample Collection: After incubation, collect samples from the basal compartment.
- Fluorescence Measurement: Measure the fluorescence of the samples from the basal compartment using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[\[13\]](#)
- Data Analysis: Calculate the apparent permeability coefficient (P_{app}) to quantify the monolayer's permeability.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical paracellular permeability assay using Lucifer Yellow.

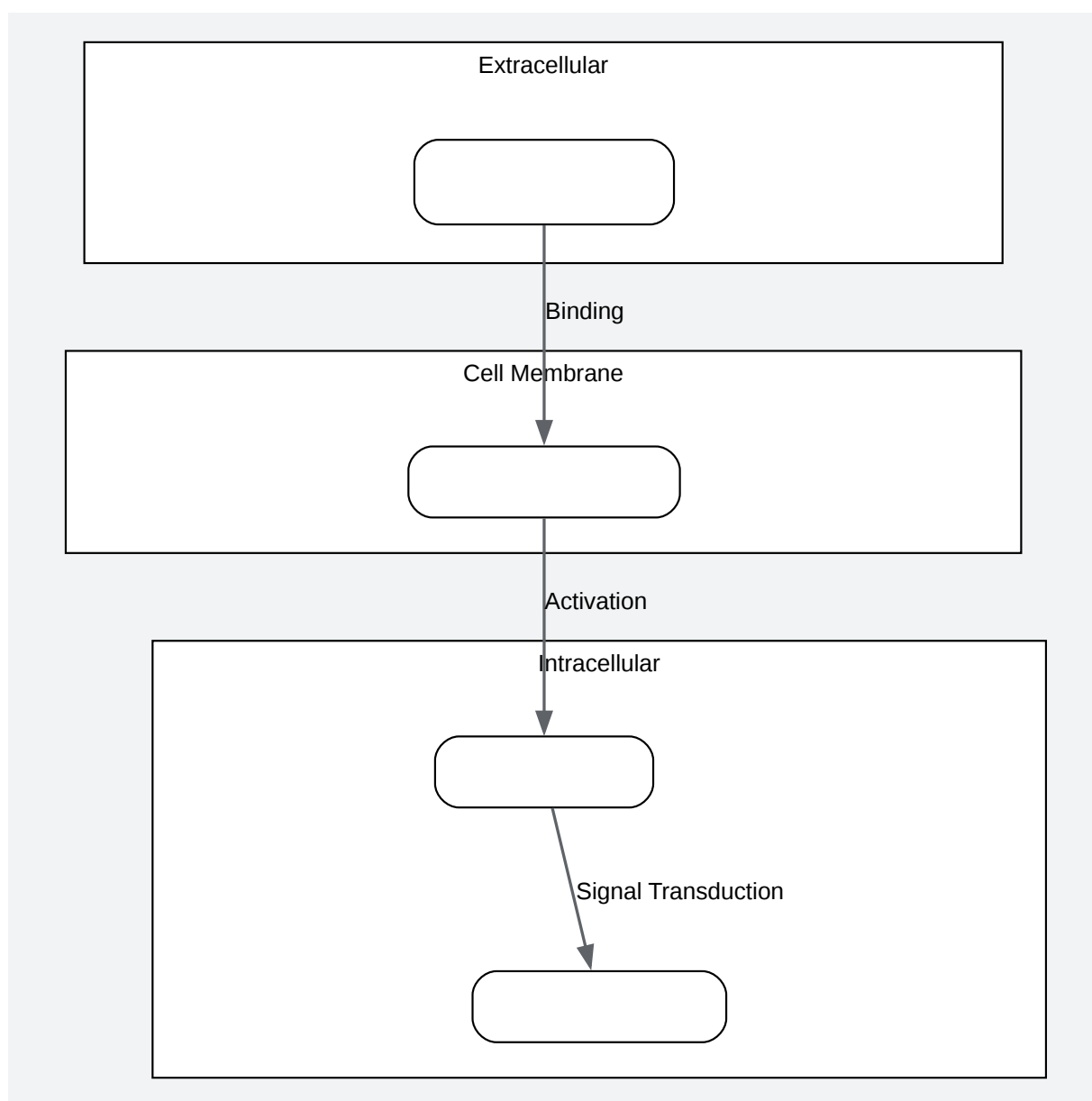


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Caption: Workflow for a Lucifer Yellow paracellular permeability assay.

Signaling Pathway Visualization

While Lucifer Yellow itself is not part of a signaling pathway, it is an essential tool to study the integrity of cellular barriers that are crucial for maintaining the specific microenvironments required for proper signaling. For instance, the blood-brain barrier, whose permeability can be assessed using Lucifer Yellow, is critical for neuronal signaling. The diagram below illustrates a simplified representation of a generic signaling pathway that relies on a controlled extracellular environment.



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Caption: A simplified generic cell signaling pathway.

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